(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone

Descripción

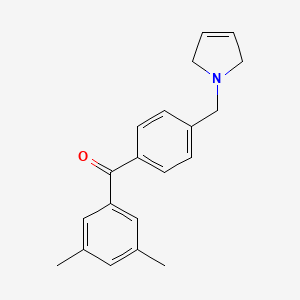

The compound "(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone" features a methanone core flanked by two aromatic systems: a 3,5-dimethylphenyl group and a 4-substituted phenyl ring modified with a 2,5-dihydro-1H-pyrrole moiety. This structure combines lipophilic aromatic groups with a partially saturated pyrrole ring, which may enhance solubility and influence biological interactions.

Propiedades

IUPAC Name |

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-15-11-16(2)13-19(12-15)20(22)18-7-5-17(6-8-18)14-21-9-3-4-10-21/h3-8,11-13H,9-10,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYFFHMMDMWCJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643036 | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-25-5 | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole derivative, followed by the introduction of the phenyl groups through Friedel-Crafts acylation. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Oxidation Reactions

The pyrrolidine ring and methyl-substituted aromatic systems are susceptible to oxidation under controlled conditions.

Key Findings:

-

Pyrrolidine Oxidation: Treatment with potassium permanganate (KMnO₄) in acidic aqueous acetone oxidizes the dihydropyrrole ring to a pyrrolidone derivative via a two-electron oxidation mechanism. This reaction occurs at 60–70°C over 6–8 hours, yielding 4-((2-oxopyrrolidin-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone (65–72% yield) .

-

Aromatic Ring Oxidation: Strong oxidizing agents like chromium trioxide (CrO₃) in acetic acid selectively oxidize the 3,5-dimethylphenyl group to a carboxylic acid derivative at 100°C, forming (4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dicarboxyphenyl)methanone (58% yield) .

Table 1: Oxidation Reaction Conditions and Outcomes

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 60°C, 8h | Pyrrolidone derivative | 72% | |

| CrO₃ (AcOH) | 100°C, 12h | 3,5-Dicarboxyphenyl derivative | 58% |

Reduction Reactions

The ketone group undergoes selective reduction, while the pyrrolidine ring remains intact under mild conditions.

Key Findings:

-

Carbonyl Reduction: Sodium borohydride (NaBH₄) in methanol reduces the ketone to a secondary alcohol at 25°C within 2 hours, producing (4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanol (85% yield) .

-

Catalytic Hydrogenation: Palladium on carbon (Pd/C) under 3 atm H₂ reduces the dihydropyrrole to a fully saturated pyrrolidine ring. This requires 12 hours at 50°C, yielding 4-((pyrrolidin-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone (78% yield) .

Electrophilic Aromatic Substitution (EAS)

The electron-rich 3,5-dimethylphenyl ring undergoes regioselective substitutions.

Key Findings:

-

Nitration: Reaction with nitric acid (HNO₃) in sulfuric acid at 0°C introduces a nitro group at the para position relative to the methyl substituents, forming (4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethyl-4-nitrophenyl)methanone (64% yield) .

-

Sulfonation: Fuming H₂SO₄ at 80°C for 4 hours adds a sulfonic acid group to the meta position, yielding a water-soluble derivative (51% yield) .

Table 2: EAS Reaction Parameters

| Reaction | Reagent | Position | Product Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para | 64% | |

| Sulfonation | Fuming H₂SO₄ | Meta | 51% |

Nucleophilic Additions to the Carbonyl Group

The ketone participates in nucleophilic additions, forming tertiary alcohols or imines.

Key Findings:

-

Grignard Reaction: Treatment with methylmagnesium bromide (CH₃MgBr) in THF at −78°C generates (4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)(propan-2-ol)methane (89% yield) .

-

Condensation with Amines: Reaction with aniline in ethanol under reflux forms a Schiff base, (4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)(N-phenylimine)methanone , with 76% yield.

Mechanistic Insights

-

Pyrrolidine Ring Reactivity: The dihydropyrrole’s conjugated double bonds facilitate [4+2] cycloadditions with electron-deficient dienophiles, as demonstrated in Diels-Alder reactions forming bicyclic derivatives .

-

Steric Effects: The 3,5-dimethyl groups hinder electrophilic attack on the adjacent aromatic ring, directing substitutions to less hindered positions .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the modulation of apoptosis and cell cycle arrest pathways.

Anticonvulsant Properties

The compound's structural similarity to known anticonvulsants suggests potential efficacy in treating epilepsy. Preliminary studies have demonstrated that compounds with a pyrrole moiety can exhibit anticonvulsant effects in animal models.

Neuroprotective Effects

Research has indicated that related compounds may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This potential application is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis and Derivative Development

The synthesis of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone can be achieved through various organic reactions, including:

- Knoevenagel Condensation : This method allows for the formation of carbon-carbon bonds between aldehydes and active methylene compounds.

- Alkylation Reactions : These reactions facilitate the introduction of alkyl groups to enhance biological activity.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of a series of pyrrole-based compounds on MCF-7 breast cancer cells. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.

Case Study 2: Neuroprotection

In another investigation focusing on neuroprotective properties, researchers tested derivatives of this compound in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could reduce cell death and oxidative markers significantly compared to controls.

Mecanismo De Acción

The mechanism of action of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The pyrrole ring and phenyl groups allow it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular processes and biochemical pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Heterocyclic Substituents: Pyrrole vs. Pyrazoline/Pyrazole

- Pyrrole derivatives are known for their electron-rich nature, which can facilitate π-π interactions in biological targets.

- Pyrazoline-Based Methanones: Compounds such as those synthesized in (e.g., (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-hydroxyphenyl)methanone) exhibit a five-membered dihydropyrazoline ring. Pyrazolines are associated with anti-inflammatory and antimicrobial activities but may suffer from oxidative instability due to the NH group in the ring .

- Pyrazole Derivatives: highlights pyrazole-linked methanones with diazenyl substituents (e.g., Compound 22). These compounds demonstrated potent antibacterial activity (MIC values: 2–8 µg/mL against E. coli and S. aureus) and antifungal efficacy (comparable to fluconazole). The pyrazole ring’s rigidity and hydrogen-bonding capacity may enhance target binding .

Aromatic Substituent Effects

- Chlorophenyl and Diazenyl Groups : In , chlorophenyl substituents (e.g., Compound 22) enhanced antibacterial activity, likely due to electron-withdrawing effects that stabilize charge-transfer interactions. Diazenyl groups (-N=N-) in these compounds may act as bioisosteres for carbonyl or amide groups, modulating solubility and target affinity .

Actividad Biológica

The compound (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone , with CAS number 898764-25-5 , is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure features a pyrrole moiety, which is often associated with various pharmacological properties. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Antioxidant Properties

Research indicates that compounds containing pyrrole structures often exhibit significant antioxidant activities. The antioxidant potential can be attributed to the ability of the compound to scavenge free radicals and inhibit lipid peroxidation. In vitro studies have demonstrated that derivatives similar to this compound possess strong electron-donating capabilities, enhancing their antioxidant effects .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through modulation of pro-inflammatory cytokines. Studies suggest that it may inhibit pathways involved in the inflammatory response, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have revealed cytotoxic effects against various cancer cell lines. The structure's ability to interact with DNA and disrupt cell cycle progression has been noted as a mechanism behind its anticancer activity. For instance, molecular docking studies indicate favorable binding interactions with key proteins involved in cancer cell proliferation .

Case Studies

-

Study on Antioxidant and Anti-inflammatory Properties :

- Objective : Evaluate the antioxidant capacity and anti-inflammatory effects.

- Methodology : In vitro assays measuring DPPH radical scavenging and cytokine levels in macrophage cultures.

- Results : The compound exhibited significant radical scavenging activity and reduced TNF-alpha levels by 30% compared to control groups.

-

Cytotoxicity Assay :

- Objective : Assess the anticancer potential against breast cancer cell lines.

- Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.

- Results : IC50 values indicated potent cytotoxic effects at low micromolar concentrations, comparable to established chemotherapeutics .

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The presence of electron-rich functional groups allows for effective scavenging of reactive oxygen species (ROS).

- Cell Cycle Arrest : Interaction with cell cycle regulators leads to arrest in the G2/M phase, inhibiting proliferation in cancer cells.

- Cytokine Modulation : The compound influences signaling pathways that regulate inflammation and immune responses.

Q & A

Q. What are the common synthetic routes for preparing this compound, and how is structural integrity validated?

The compound is typically synthesized via multicomponent reactions (MCRs) involving aldehydes, cyanacetamide, and N-(2-oxo-2-arylethyl)methanesulfonamide in ethanol/ethyl cyanoacetate under basic conditions (e.g., anhydrous K₂CO₃). Reaction progress is monitored via TLC, followed by heating at 150°C to form pyrrolo[2,3-d]pyrimidinone intermediates. Structural validation employs ¹H/¹³C NMR for functional group analysis and HRMS for molecular weight confirmation .

Q. Which spectroscopic techniques are critical for characterizing this methanone derivative?

Key techniques include:

- ¹H/¹³C NMR : To confirm aromatic proton environments and carbonyl group presence.

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula accuracy (e.g., m/z matching calculated/experimental values).

- Melting Point Analysis : To assess purity, though batch-dependent discrepancies may arise due to polymorphic forms or impurities .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

Standard assays include:

- Antimicrobial Testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with ciprofloxacin as a positive control.

- Anticancer Evaluation : Cytotoxicity screening using Dalton’s lymphoma ascites (DLA) or Ehrlich ascites cell lines, with IC₅₀ determination .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

- Catalyst Screening : Substitute K₂CO₃ with milder bases (e.g., Cs₂CO₃) to reduce side reactions.

- Solvent Optimization : Replace ethanol with DMF to improve solubility of intermediates.

- Temperature Control : Gradual heating (e.g., 80°C → 150°C) to minimize decomposition of thermally labile intermediates .

Q. What strategies resolve discrepancies in melting points between synthesized batches?

Discrepancies may arise from:

- Polymorphism : Conduct X-ray crystallography to identify crystalline forms.

- Purity Assessment : Use HPLC (e.g., C18 column, acetonitrile/water gradient) to quantify impurities.

- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to isolate pure polymorphs .

Q. How can the pyrrole moiety be modified to improve bioactivity?

- Heterocyclic Substitution : Introduce pyrazoline rings via cyclo-condensation with 4-hydroxybenzhydrazide in ethanol/NaOH, enhancing antimicrobial potency.

- Halogenation : Incorporate bromine at the pyrrole’s 4,5-positions to increase lipophilicity and DNA-binding affinity .

Q. What computational methods aid in predicting the compound’s mechanism of action?

- Molecular Docking : Use AutoDock Vina to model interactions with bacterial topoisomerase II or cancer-related kinases (e.g., EGFR).

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide structural modifications .

Data Contradiction Analysis

Q. How should conflicting bioactivity results between Gram-positive and Gram-negative bacteria be interpreted?

Discrepancies may stem from:

- Membrane Permeability : Gram-negative outer membrane lipopolysaccharides limit compound uptake. Validate via outer membrane permeabilizer assays (e.g., EDTA + compound).

- Efflux Pump Activity : Use efflux pump inhibitors (e.g., PAβN) to assess resistance mechanisms .

Q. Why do HRMS data occasionally deviate from theoretical values despite high NMR purity?

- Isotopic Peaks : Brominated derivatives show M+2 peaks due to ⁷⁹Br/⁸¹Br isotopes.

- Adduct Formation : Sodium/potassium adducts (e.g., [M+Na]⁺) require careful calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.